![molecular formula C21H13F3N2O3 B2616439 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide CAS No. 922108-62-1](/img/structure/B2616439.png)
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide” is an organic compound. It’s used as an important organic synthesis intermediate in the field of medicine . It can be used to synthesize different classes of biologically active compounds, such as antibacterial agents, antidepressants, and antitumor drugs .
Synthesis Analysis
The specific synthesis method can vary according to different documents and experimental conditions, but the general steps include the synthesis of starting materials, ring-closing reactions, and organic synthesis steps .Applications De Recherche Scientifique
Biomass-Involved Synthesis Strategies
A study detailed an efficient method for synthesizing novel and diversified benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepin-11(5H)-ones and dibenzo[b,f]azepin-10(11H)-ones, highlighting a biomass-involved strategy. This approach underlines the importance of sustainable and efficient synthesis methods in developing compounds with potential applications in various domains, including pharmaceuticals and materials science (Zhang et al., 2015).
Catalytic Enantioselective Synthesis
Research has been conducted on the catalytic enantioselective synthesis involving seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines, leading to the creation of chiral compounds. Such methodologies are critical for developing pharmaceuticals with specific biological activities and lower side effects, showcasing the importance of stereochemistry in drug design (De Munck et al., 2017).
Asymmetric Synthesis and Biological Applications
Another study explored asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, achieving high enantioselectivities. This research opens pathways for synthesizing optically active compounds with potential applications in drug development and other areas of medicinal chemistry (Ren, Wang, & Liu, 2014).
Novel Synthetic Routes and Drug Development
Furthermore, innovative synthetic routes have been developed for dibenzo[b,f][1,4]oxazepin derivatives, underscoring the compound's versatility and potential in creating new therapeutic agents. These methods facilitate the production of compounds with varied biological activities, highlighting the ongoing need for novel approaches in synthetic organic chemistry to address complex health challenges (Casnati et al., 2018).
Safety and Hazards
Due to the fact that this compound has not been widely studied, its toxicity and safety have not been fully understood. When handling and using the compound, laboratory safety procedures should be followed and appropriate personal protective equipment, such as laboratory gloves and protective glasses, should be used .
Propriétés
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c22-21(23,24)15-6-2-1-5-13(15)19(27)25-12-9-10-17-14(11-12)20(28)26-16-7-3-4-8-18(16)29-17/h1-11H,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYSJOWUADMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.